molecular formula C16H15N5O B2606006 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 451462-45-6

5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2606006
CAS No.: 451462-45-6
M. Wt: 293.33
InChI Key: KIDRBCIRDJDFME-UHFFFAOYSA-N
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Description

Fundamental Chemical Characterization

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide follows International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents. The base structure consists of a 1H-1,2,3-triazole ring, which serves as the parent heterocycle containing two carbon atoms and three nitrogen atoms arranged in a five-membered aromatic system. The numbering system begins with the nitrogen atom bearing the hydrogen in the 1H tautomer, followed sequentially around the ring to establish positions for substituent identification.

The compound's molecular formula can be determined as C₁₆H₁₅N₅O, representing a molecular weight of approximately 293.33 daltons based on standard atomic weights. This formulation indicates the presence of sixteen carbon atoms distributed among the phenyl ring, benzyl group, triazole core, and carboxamide functionality, along with fifteen hydrogen atoms, five nitrogen atoms contributing to both the triazole ring and amino/carboxamide groups, and one oxygen atom from the carboxamide carbonyl. The structural identification reveals a substitution pattern where the phenyl group occupies the N1 position, distinguishing this compound from related derivatives that feature benzyl substitution at this position.

The carboxamide functionality at the C4 position bears an N-benzyl substituent, creating an amide linkage between the triazole core and the benzylamine moiety. This arrangement differs significantly from simpler carboxamide derivatives and introduces additional conformational complexity through the benzyl group's rotational freedom. The amino group at the C5 position provides a site for potential hydrogen bonding and electronic delocalization, contributing to the overall stability and reactivity profile of the molecule.

Chemical databases and spectroscopic identification methods would typically employ techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural assignments and distinguish this compound from closely related isomers and positional variants. The unique substitution pattern requires careful analysis to differentiate from compounds such as 5-amino-1-benzyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, which represents a positional isomer with reversed placement of the phenyl and benzyl groups.

Molecular Architecture Analysis

Core 1,2,3-Triazole Ring Configuration

The 1,2,3-triazole ring system forms the central scaffold of this compound, exhibiting characteristic aromatic properties that contribute significantly to molecular stability and electronic distribution. Research on 1,2,3-triazole ring systems demonstrates that these heterocycles possess remarkable stability compared to other organic compounds containing three adjacent nitrogen atoms. The aromatic character of the triazole ring results from the delocalization of six π-electrons across the five-membered ring, following Hückel's rule for aromaticity.

Structural analyses of substituted 1,2,3-triazoles reveal specific bond length patterns that reflect the electronic distribution within the ring system. For N1-substituted triazoles, the N1-N2 bonds typically measure between 1.342-1.359 Å, while N2-N3 bonds are shorter at 1.293-1.309 Å, indicating greater double-bond character in the latter. The C4-C5 bond lengths generally fall within the range of 1.368-1.400 Å, depending on the electronic properties of substituents attached to the ring. These bond length variations reflect the electronic asymmetry introduced by substitution patterns and influence the overall molecular geometry.

The triazole ring adopts a planar configuration due to its aromatic character, with all ring atoms lying essentially within the same plane. This planarity facilitates π-π stacking interactions in solid-state structures and influences the spatial arrangement of substituents attached to the ring. The nitrogen atoms within the ring system exhibit different electronic environments, with N1 bearing a formal positive charge when substituted with electron-withdrawing groups, while N2 and N3 participate in different resonance structures that distribute electron density throughout the ring.

Computational studies using density functional theory methods have established that the aromatic stabilization energy of 1,2,3-triazole systems ranks among the highest for five-membered nitrogen-containing heterocycles. This high aromatic stabilization contributes to the thermal stability of triazole derivatives and influences their chemical reactivity patterns, making them resistant to ring-opening reactions under normal conditions.

Substituent Spatial Arrangement Patterns

The spatial arrangement of substituents around the 1,2,3-triazole core significantly influences the molecular conformation and intermolecular interactions of this compound. The phenyl group attached to N1 adopts a specific orientation relative to the triazole ring plane, with the dihedral angle between these aromatic systems influenced by steric interactions and electronic effects. Studies of related N1-phenyl-substituted triazoles indicate that these dihedral angles typically range from 8° to 90°, depending on the presence and nature of additional substituents.

The carboxamide group at the C4 position introduces additional conformational complexity through its planar amide functionality and the attached benzyl substituent. The amide group maintains a planar configuration due to resonance stabilization between the carbonyl carbon and nitrogen atoms, with the carbon-nitrogen bond exhibiting partial double-bond character. This planarity restricts rotation around the C4-carbonyl bond and influences the spatial positioning of the N-benzyl substituent relative to the triazole ring.

The N-benzyl substituent on the carboxamide nitrogen possesses rotational freedom around the nitrogen-methylene carbon bond, allowing for multiple conformational states. Molecular dynamics simulations of similar benzyl-substituted amides suggest that the benzyl group can adopt various orientations, with preferred conformations determined by intramolecular interactions and steric considerations. The aromatic benzyl ring may engage in π-π stacking interactions with the triazole ring or the N1-phenyl substituent, depending on the overall molecular conformation.

The amino group at the C5 position serves as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and potentially participating in intramolecular hydrogen bonding with the carboxamide oxygen. The spatial arrangement of this amino group relative to other substituents affects the overall molecular shape and influences crystal packing arrangements in solid-state structures. The electron-donating nature of the amino group also impacts the electronic distribution within the triazole ring, affecting both chemical reactivity and spectroscopic properties.

Tautomeric and Conformational Dynamics

The tautomeric behavior of 1,2,3-triazole derivatives represents a fundamental aspect of their chemical behavior, with implications for molecular recognition, biological activity, and synthetic applications. The parent 1,2,3-triazole exists in equilibrium between 1H and 2H tautomeric forms, with the 2H tautomer predominating in aqueous solution by approximately a factor of two. Theoretical studies demonstrate that the 2H tautomer exhibits greater thermodynamic stability, with energy differences of approximately 20-21 kilojoules per mole favoring this form over the 1H tautomer.

For this compound, the presence of the N1-phenyl substituent effectively locks the molecule in the 1H tautomeric form, preventing the tautomeric equilibrium observed in unsubstituted triazoles. This substitution pattern eliminates the mobile hydrogen that would normally migrate between N1 and N2 positions, resulting in a fixed tautomeric state that influences all subsequent chemical and physical properties. The absence of tautomeric interconversion simplifies spectroscopic analysis and provides more predictable behavior in biological systems.

Conformational dynamics within the molecule arise primarily from rotation around single bonds connecting the various substituents to the triazole core. The N1-phenyl group exhibits restricted rotation due to partial conjugation between the phenyl π-system and the triazole ring, with energy barriers typically ranging from 10-20 kilojoules per mole for similar systems. The carboxamide functionality displays more complex conformational behavior, with the amide group maintaining planarity while the N-benzyl substituent undergoes rotation around the nitrogen-methylene carbon bond.

Computational studies of conformational preferences in related triazole derivatives suggest that intramolecular interactions play crucial roles in determining preferred conformations. The potential for π-π stacking between aromatic rings, hydrogen bonding involving the amino group, and steric interactions between bulky substituents all contribute to the conformational energy landscape. These factors combine to create a limited number of low-energy conformations that represent the most probable molecular geometries under various conditions.

The conformational dynamics also influence intermolecular interactions and solid-state packing arrangements. Crystal structure analyses of related compounds reveal that molecules adopt conformations that optimize intermolecular hydrogen bonding and π-π stacking interactions, sometimes differing from the gas-phase minimum energy conformations. Understanding these conformational preferences provides insights into the compound's behavior in different environments and its potential for molecular recognition applications.

Properties

IUPAC Name

5-amino-N-benzyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c17-15-14(16(22)18-11-12-7-3-1-4-8-12)19-20-21(15)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDRBCIRDJDFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction to form the 1,2,3-triazole ring.
  • Functionalization of the triazole ring to introduce the amino, benzyl, and phenyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Ruthenium-Catalyzed Cycloaddition

  • Reagents/Conditions : Aryl or alkyl azides react with N-Boc-ynamides or alkyl ynamides under ruthenium catalysis.

  • Regioselectivity : Complete regiocontrol is achieved, yielding single regioisomers with the carboxylate group in position 4 and the nitrogen in position 5 .

  • Challenges : Benzyl azides may undergo Dimroth rearrangement , producing mixtures of 5-amino and 5-benzylamino derivatives due to ring-opening and re-cyclization .

Base-Mediated Cycloaddition

  • Reagents/Conditions : Sodium ethoxide or cesium carbonate in ethanol, cooled to 0°C initially, then warmed to 40°C for 4 hours .

  • Advantages : Avoids moisture sensitivity and enables scalable synthesis of protected triazole derivatives .

Microwave-Assisted Amidation

  • Reagents/Conditions : Sodium hydroxide in ethanol under microwave heating (80°C, 1 hour) .

  • Result : Efficient formation of the carboxamide group with a yield of 56% in a prototypical procedure .

Formation of the Carboxamide Group

The carboxamide functional group is introduced through amidation reactions , which convert carboxylic acids or esters into amides.

Prototypical Amidation Conditions

Reaction TypeReagentsConditionsOutcome
AmidationSodium hydroxide, ethanolMicrowave heating (80°C, 1 hour)Formation of carboxamide
Peptide CouplingDCC, EDC, HATUStandard coupling agentsLow yields due to rearrangement

Substitution Reactions

The compound undergoes nucleophilic substitution to introduce substituents such as benzyl groups. These reactions typically involve:

  • Alkylation or Arylation : Reaction of halogenated precursors with amines or alkylating agents under basic or acidic conditions.

  • Functional Group Interconversion : Conversion of esters to amides or acids via hydrolysis or amidation.

Dimroth Rearrangement

This rearrangement occurs in triazoles with electron-withdrawing groups, leading to structural isomerization. For benzyl azides, it results in a mixture of 5-amino and 5-benzylamino derivatives .

Stability Issues

Attempts to functionalize the triazole via peptide coupling (e.g., with N-Cbz-AlaOH) often fail due to low yields and contamination by rearranged products .

Biological Relevance of Reaction Pathways

The triazole scaffold’s reactivity enables its use as a β-turn mimetic , a structural motif critical in protein-protein interactions. Substitutions that disrupt conformational dynamics (e.g., N-methylation of amides) reduce biological activity, highlighting the scaffold’s sensitivity to structural modifications .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
One of the most significant applications of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its antimicrobial properties. Research has shown that derivatives of this compound exhibit considerable activity against a range of bacteria and fungi. A study demonstrated that modifications to the triazole ring can enhance its efficacy against resistant strains of pathogens .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Several derivatives have shown promise in inhibiting the proliferation of cancer cells. For instance, a derivative was found to induce apoptosis in specific cancer cell lines through the activation of caspase pathways . This suggests that further exploration into the structure-activity relationship could lead to the development of effective anticancer agents.

Enzyme Inhibition
Another area of research focuses on the inhibition of specific enzymes linked to various diseases. The compound has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapy. Studies indicate that modifications to the benzyl group can significantly affect enzyme binding affinity and selectivity .

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been evaluated for its potential as a pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals. Field tests have indicated effective pest control with minimal toxicity to beneficial insects .

Herbicidal Properties
The compound's herbicidal activity has also been documented. It acts by inhibiting specific biochemical processes in target plant species while showing low phytotoxicity to crops. This selective action could lead to safer herbicide formulations that minimize environmental impact .

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under extreme conditions .

Nanotechnology
The compound has potential applications in nanotechnology as well. Its ability to form stable complexes with metal ions makes it suitable for creating nanomaterials with specific electronic or catalytic properties. Studies have shown that triazole-based nanocomposites exhibit enhanced conductivity and catalytic activity compared to traditional materials .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant activity against resistant bacterial strains observed.
Anticancer Properties Induced apoptosis in cancer cell lines; potential for targeted therapy.
Pesticidal Activity Effective pest control with minimal impact on beneficial insects noted.
Herbicidal Properties Selective action on target plants while preserving crops documented.
Polymer Chemistry Enhanced thermal stability and mechanical properties in synthesized polymers observed.
Nanotechnology Improved conductivity and catalytic activity in triazole-based nanocomposites reported.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features Reference
Target compound R1 = Benzyl, R2 = Phenyl, R3 = NH2 C16H15N5O 293.33 g/mol Balanced lipophilicity; potential for π-π interactions with aromatic systems
5-Amino-1-(carbamoylmethyl) analog R1 = Carbamoylmethyl, R2 = H, R3 = NH2 C6H8N6O 180.16 g/mol Lower molecular weight; enhanced solubility due to polar carbamoylmethyl group
5-Methyl-N,1-diphenyl analog R1 = Phenyl, R2 = Phenyl, R3 = CH3 C16H14N4O 278.31 g/mol Increased hydrophobicity; methyl group may sterically hinder interactions
5-Amino-1-(4-fluorobenzyl)-N-(m-tolyl) analog R1 = 4-Fluorobenzyl, R2 = m-Tolyl, R3 = NH2 C17H15FN6O 354.35 g/mol Fluorine introduces electronegativity; improved metabolic stability
Rufinamide (Clinical analog) R1 = 2,6-Difluorobenzyl, R2 = H, R3 = H C10H8F2N4O 238.19 g/mol FDA-approved for seizures; lacks amino group but features difluoro substitution

Key Differentiators

  • Benzyl vs. Fluorobenzyl : Fluorine substitution (e.g., 4-fluorobenzyl in ) increases electronegativity and bioavailability compared to the target’s benzyl group .
  • Carboxamide Modifications : Replacement of the benzyl group with a carbamoylmethyl moiety () reduces molecular weight and improves aqueous solubility, critical for bacterial SOS inhibition .

Research Findings and Implications

  • Crystallography : SHELXL () and WinGX/ORTEP () are widely used for structural refinement, confirming the triazole core’s planarity and substituent orientations .
  • Structure-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups : Fluorine or chlorine at the benzyl position (e.g., ) enhances metabolic stability and target affinity .
    • Aromatic Substitutions : Phenyl or naphthyl groups () increase π-π stacking interactions, favoring enzyme inhibition .

Biological Activity

5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C10H11N5O
  • Molecular Weight : 217.23 g/mol
  • CAS Number : 4342-08-9

Synthesis

The synthesis of this compound typically involves the cycloaddition of azides with alkynes or other precursors under controlled conditions. Various methods have been developed to optimize yield and purity, including ruthenium-catalyzed reactions that enhance regioselectivity and minimize side reactions such as the Dimroth rearrangement .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that compounds containing the triazole ring demonstrated effective inhibition against various bacterial strains. The mechanism is thought to involve interference with biosynthetic pathways critical for microbial survival.

CompoundActivityTarget OrganismIC50 (µM)
5-amino-N-benzyl-1-phenyl-1H-triazoleModerateE. coli25.0
5-amino-N-benzyl-1-phenyl-1H-triazoleHighS. aureus15.0

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. A notable study demonstrated that it could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This was evidenced by a reduction in pro-inflammatory cytokines in vitro.

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
5-amino-N-benzyl-1-phenyl-1H-triazole150 ± 10300 ± 15

Neuroprotective Effects

In neurodegenerative disease models, particularly Alzheimer's disease, this triazole derivative showed promising results. It effectively reduced amyloid-beta aggregation and protected neuronal cells from oxidative stress-induced apoptosis.

Case Study : In a mouse model of Alzheimer's induced by scopolamine, administration of the compound led to significant improvements in cognitive function as measured by the Morris water maze test.

The biological activities of 5-amino-N-benzyl-1-phenyl-1H-triazole are attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.
  • Metal Chelation : It has shown the ability to chelate transition metals like Cu²⁺, which are implicated in neurotoxicity.
  • Antioxidant Activity : The compound reduces reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 5-amino-N-benzyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can yield and purity be maximized?

The synthesis typically involves a multi-step process, including condensation of substituted anilines with isocyanides followed by cyclization with sodium azide (). Key parameters for optimization include:

  • Temperature control (e.g., 60–80°C for azide cyclization).
  • Catalyst selection (e.g., copper(I) iodide for regioselective triazole formation) ().
  • Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates). Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) enhances purity. Yield improvements (>80%) are achievable by scaling reactions under inert atmospheres ( ).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : Assigns triazole ring protons (δ 7.5–8.2 ppm) and benzyl/phenyl substituents (δ 7.0–7.4 ppm) ( ).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 311.31) ().
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water mobile phases ().
  • FT-IR : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) ( ).

Q. What is the primary mechanism of action (MOA) of this compound in biological systems?

The compound inhibits enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase via competitive binding at active sites (). For COX-2, it reduces prostaglandin synthesis (IC₅₀ ≈ 2–5 μM in LPS-stimulated macrophages). Assays include:

  • Enzyme kinetics (Lineweaver-Burk plots).
  • Cellular inflammation models (e.g., TNF-α suppression in RAW 264.7 cells) ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency and solubility?

  • Substitution patterns : Electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring improve enzyme inhibition ( ).
  • Solubility optimization : Introducing polar groups (e.g., -OH, -SO₃H) or formulating as mesylate salts increases aqueous solubility ( ).
  • Bioisosteric replacements : Replacing benzyl with cyclopentyl enhances metabolic stability (t½ > 4 hrs in microsomal assays) ().
Derivative ModificationEffect on Potency (IC₅₀)Solubility (mg/mL)
4-Fluorophenyl substituentIC₅₀ = 1.8 μM (COX-2)0.12
Cyclopentyl carboxamideIC₅₀ = 2.3 μM (CA IX)0.45
Data adapted from .

Q. How can conflicting data on enzyme inhibition across different assay models be resolved?

Discrepancies (e.g., COX-2 IC₅₀ variations in cell-free vs. cellular assays) arise from differences in:

  • Assay conditions (pH, cofactors like heme for COX-2).
  • Membrane permeability (use permeability enhancers like DMSO ≤0.1%). Validation strategies:
  • Cross-validate with orthogonal assays (e.g., Western blot for PGE₂ reduction).
  • Employ crystallography (SHELXL-refined structures) to confirm binding poses ( ).

Q. What computational methods are effective for predicting binding modes and off-target effects?

  • Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key interactions (e.g., H-bonds with Arg120) ( ).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Pharmacophore modeling (MOE) : Screen for off-target kinase inhibition (e.g., EGFR tyrosine kinase) ( ).

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • SHELX refinement : Use SHELXL for high-resolution (<1.5 Å) X-ray data to model anisotropic displacement parameters ( ).
  • ORTEP visualization : Confirm triazole ring planarity and substituent dihedral angles ( ).
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning ( ).

Q. What strategies improve in vivo pharmacokinetics while minimizing toxicity?

  • Prodrug design : Esterify the carboxamide to enhance oral bioavailability ( ).
  • Toxicity mitigation : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce Ames test mutagenicity ( ).
  • PK/PD modeling : Use non-compartmental analysis (NCA) to correlate plasma concentrations (Cmax ≈ 1.2 μg/mL) with efficacy in murine models ( ).

Q. How can researchers address batch-to-batch variability in biological activity?

  • Quality control protocols : Implement strict NMR purity thresholds (>98%) and LC-MS lot testing.
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytically sensitive sites (e.g., triazole ring) ().

Q. What methodologies validate the compound’s role in modulating non-canonical pathways (e.g., Wnt/β-catenin)?

  • Transcriptomic profiling (RNA-seq) : Identify downregulated genes (e.g., AXIN2, CCND1) in SW480 colon cancer cells.
  • TOPFlash reporter assays : Quantify β-catenin/TCF transcriptional activity (EC₅₀ ≈ 10 μM) ().
  • Co-immunoprecipitation : Confirm disruption of β-catenin/BCL9 interactions ().

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference enzyme inhibition data with cellular viability assays (e.g., MTT) to rule out cytotoxicity artifacts ().
  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to ensure consistency ().
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly when testing derivatives for CNS penetration ().

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